![molecular formula C7H7ClN4 B1439491 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1076197-93-7](/img/structure/B1439491.png)
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (6-Cl-MMP) is an organic compound belonging to the pyrazolo[3,4-b]pyridin-3-amine family of heterocyclic compounds. It is a chlorinated derivative of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (MMP). 6-Cl-MMP is a colorless solid with a melting point of 95-97°C. It is soluble in water, ethanol, and dimethyl sulfoxide (DMSO) and is commercially available in its hydrochloride salt form.
Scientific Research Applications
Synthesis Techniques
- Catalytic Synthesis : N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines were synthesized using l-proline as a green catalyst, indicating an environmentally friendly approach to creating such compounds (Gunasekaran et al., 2014).
- Ionic Liquid Synthesis : The compound was effectively synthesized in ionic liquids without any catalyst, highlighting a milder and high-yielding approach (Shi et al., 2010).
Green Chemistry Applications
- Use of Recyclable Medium : Pyrazolo[3,4-b]pyridine-6(7H)-one derivatives were synthesized using polyethylene glycol (PEG)-400, showcasing the use of recyclable and environmentally friendly mediums in chemical synthesis (Zhong et al., 2013).
Novel Compound Synthesis
- Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : Research demonstrates various methods to create derivatives of pyrazolo[3,4-b]pyridine, showcasing the versatility of this compound in forming diverse structures (Rateb, 2014).
Antimicrobial and Anti-inflammatory Applications
- Antimicrobial Evaluation : Certain derivatives of pyrazolo[3,4-b]pyridine showed promising antimicrobial properties, expanding its potential use in the medical field (Maqbool et al., 2014).
- Anti-Inflammatory Activity : Some new pyrazolo[3,4-d]pyrimidines showed anti-inflammatory activity, suggesting its potential application in treating inflammation-related conditions (El-Dean et al., 2016).
properties
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-12-7-4(6(9)11-12)2-3-5(8)10-7/h2-3H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSSTMLVQAUZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=N2)Cl)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672184 | |
Record name | 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1076197-93-7 | |
Record name | 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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